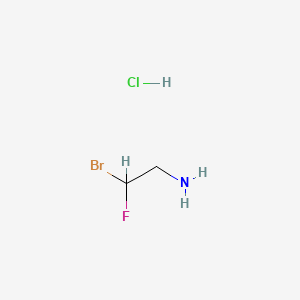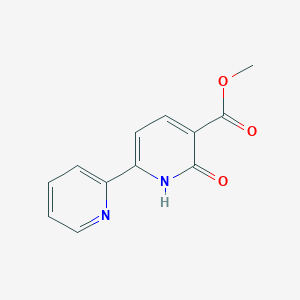![molecular formula C13H18BrF3OSi B13463042 [4-Bromo-2-(trifluoromethyl)phenoxy] (tert-butyl)dimethylsilane](/img/structure/B13463042.png)
[4-Bromo-2-(trifluoromethyl)phenoxy] (tert-butyl)dimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-Bromo-2-(trifluoromethyl)phenoxy] (tert-butyl)dimethylsilane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a bromine atom, a trifluoromethyl group, and a phenoxy group attached to a silicon atom, which is further bonded to a tert-butyl group and two methyl groups
Méthodes De Préparation
The synthesis of [4-Bromo-2-(trifluoromethyl)phenoxy] (tert-butyl)dimethylsilane typically involves the reaction of 4-bromo-2-(trifluoromethyl)phenol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
4-Bromo-2-(trifluoromethyl)phenol+tert-butyl(dimethyl)silyl chloride→[4-Bromo-2-(trifluoromethyl)phenoxy] (tert-butyl)dimethylsilane
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow systems to enhance efficiency and yield.
Analyse Des Réactions Chimiques
[4-Bromo-2-(trifluoromethyl)phenoxy] (tert-butyl)dimethylsilane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The phenoxy group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The trifluoromethyl group can be reduced to a difluoromethyl or monofluoromethyl group using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
[4-Bromo-2-(trifluoromethyl)phenoxy] (tert-butyl)dimethylsilane has several applications in scientific research:
Biology: It can be used in the development of novel bioactive molecules, including potential pharmaceuticals and agrochemicals.
Medicine: Research into its potential therapeutic applications, particularly in the design of drugs that target specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of [4-Bromo-2-(trifluoromethyl)phenoxy] (tert-butyl)dimethylsilane involves its interaction with specific molecular targets, depending on its application. For example, in medicinal chemistry, it may interact with enzymes or receptors to modulate their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The phenoxy group can participate in hydrogen bonding and other interactions with biological molecules, contributing to the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar compounds to [4-Bromo-2-(trifluoromethyl)phenoxy] (tert-butyl)dimethylsilane include:
4-Bromo-2-(trifluoromethyl)aniline: This compound has an amino group instead of a phenoxy group, which can lead to different reactivity and applications.
2-Bromo-5-(trifluoromethyl)aniline:
3,5-Bis(trifluoromethyl)aniline: Contains two trifluoromethyl groups, which can significantly alter its chemical behavior compared to the single trifluoromethyl group in the target compound.
Propriétés
Formule moléculaire |
C13H18BrF3OSi |
|---|---|
Poids moléculaire |
355.26 g/mol |
Nom IUPAC |
[4-bromo-2-(trifluoromethyl)phenoxy]-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C13H18BrF3OSi/c1-12(2,3)19(4,5)18-11-7-6-9(14)8-10(11)13(15,16)17/h6-8H,1-5H3 |
Clé InChI |
WYMQRHBIPYIFBK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)Br)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[(3-2H)bicyclo[1.1.1]pentan-1-yl]piperidine hydrochloride](/img/structure/B13462977.png)
![Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-methanesulfonylcyclobutane-1-carboxylicacid](/img/structure/B13462979.png)
![(3-Methyl-3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl)boronic acid](/img/structure/B13462986.png)
![7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B13462997.png)

![Tert-butyl 1-ethynyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13463010.png)

![4,4,5,5-Tetramethyl-2-[3-(2,2,2-trifluoroethyl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane](/img/structure/B13463020.png)
![1,8-Dioxaspiro[5.5]undecane-4-carboxylic acid](/img/structure/B13463029.png)
![3-(2,3,4,5,6-Pentafluorophenyl)spiro[3.3]heptan-1-one](/img/structure/B13463046.png)
![2-{4-[Imino(methyl)oxo-lambda6-sulfanyl]phenyl}acetic acid hydrochloride](/img/structure/B13463051.png)
